1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Overview
Description
“1-Methyl-3-(4-nitrophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
Pyrazoles have a five-membered ring structure with two adjacent nitrogen atoms . The specific molecular structure of “1-Methyl-3-(4-nitrophenyl)-1H-pyrazole” would include a methyl group attached to one of the nitrogen atoms and a 4-nitrophenyl group attached to the carbon atom adjacent to the nitrogen atom without the methyl group .Scientific Research Applications
Hydrogen Bonding in Molecular Structures
- 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole derivatives have been observed to exhibit unique hydrogen-bonding patterns in their molecular structures. These hydrogen bonds contribute to the formation of complex sheets and chains within the molecular architecture, as seen in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers (Portilla et al., 2007).
Intramolecular Hydrogen Bonding and Reactivity
- The existence of intramolecular hydrogen bonds in pyrazole derivatives, including 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole, has been identified as a key factor affecting the reactivity of these compounds. This aspect is particularly relevant in the context of their cyclization processes and synthesis methodologies, as explored in combined XRD and DFT studies (Szlachcic et al., 2020).
Supramolecular Structure Analysis
- Research into the supramolecular structures of pyrazole derivatives, including X-ray diffraction and NMR spectroscopy, has provided insights into the molecular and supramolecular arrangements of these compounds. These studies are crucial for understanding the chemical properties and potential applications of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole and its derivatives (Padilla-Martínez et al., 2011).
Corrosion Inhibition Applications
- Pyrazole derivatives, including those structurally related to 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole, have been investigated for their potential as corrosion inhibitors. These studies, which include electrochemical and surface analysis methods, reveal the effectiveness of these compounds in protecting materials against corrosion, particularly in industrial applications (Singh et al., 2020).
Synthesis and Chemical Reactivity
- The synthesis and chemical reactivity of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole derivatives have been a subject of extensive research. These studies focus on understanding the molecular interactions and reaction pathways that govern the formation of various pyrazole-based compounds (Dalinger et al., 2013).
Safety And Hazards
The safety and hazards of a compound depend on its reactivity and biological activity. While specific safety and hazard information for “1-Methyl-3-(4-nitrophenyl)-1H-pyrazole” is not available in the sources I found, compounds with a nitrophenyl group can be potentially hazardous due to the reactivity of the nitro group .
properties
IUPAC Name |
1-methyl-3-(4-nitrophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-6-10(11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIRDRMAQFLXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346032 | |
Record name | 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | |
CAS RN |
73387-59-4 | |
Record name | 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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